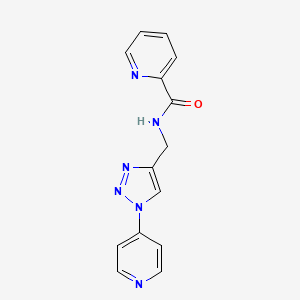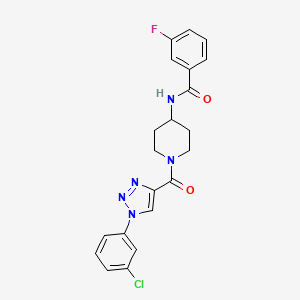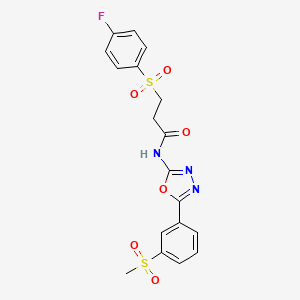
3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16FN3O6S2 and its molecular weight is 453.46. The purity is usually 95%.
BenchChem offers high-quality 3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Mechanism of Action
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. Specifically, compounds such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole have shown to possess potent antibacterial properties. These compounds not only inhibit the growth of bacterial pathogens but also enhance the host plant's resistance to infection by stimulating the activity of defensive enzymes like superoxide dismutase (SOD) and peroxidase (POD). Furthermore, these sulfone derivatives can improve the overall health of the plant by increasing chlorophyll content and reducing oxidative stress markers, such as malondialdehyde (MDA) levels. The mechanism of action includes the inhibition of extracellular polysaccharide (EPS) production, which is crucial for bacterial virulence, and downregulation of key genes involved in EPS synthesis (Li Shi et al., 2015).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole moieties has been explored for its application as proton exchange membranes in medium-high temperature fuel cells. The incorporation of 1,3,4-oxadiazole structures into the polymer backbone imparts the material with excellent thermal and oxidative stability, making it suitable for operation under demanding conditions. These membranes exhibit high proton conductivity, low methanol permeability, and good mechanical strength, which are critical parameters for efficient and reliable fuel cell performance. The unique combination of 1,3,4-oxadiazole and sulfone moieties in the polymer structure contributes to the optimal balance between proton transport and membrane durability (Jingmei Xu et al., 2013).
Pesticide Residue Analysis
The development of analytical methods for the detection and quantification of sulfone fungicides, such as 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole, in agricultural products and environmental samples is crucial for food safety and environmental protection. Ultra-performance liquid chromatography (UPLC) coupled with photo-diode array detection has been employed for the sensitive and reliable determination of these compounds in complex matrices like tomatoes and soil. The method offers low detection limits, high recovery rates, and satisfactory precision, which are essential for monitoring pesticide residues in accordance with regulatory standards (Rong Linghu et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O6S2/c1-29(24,25)15-4-2-3-12(11-15)17-21-22-18(28-17)20-16(23)9-10-30(26,27)14-7-5-13(19)6-8-14/h2-8,11H,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPATVRKHAPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

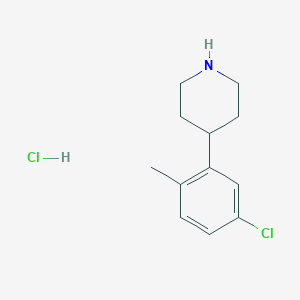
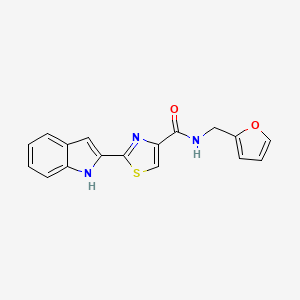
![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)
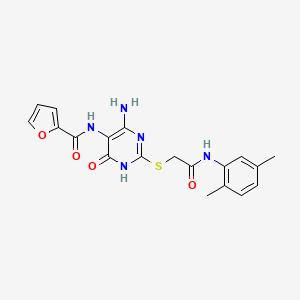
![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)

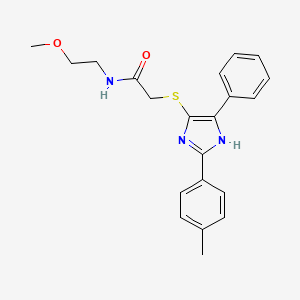
![N-benzyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2427047.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)
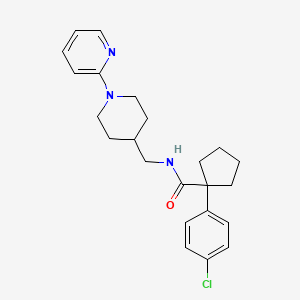
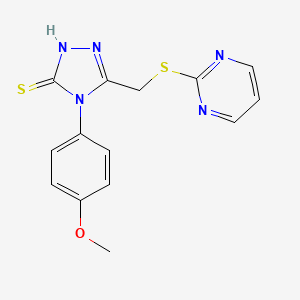
![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)
